10-Oxo-11-octadecenoic acid

Inflammation Macrophage Cytokine

10-Oxo-11-octadecenoic acid, also known as 10-oxo-trans-11-octadecenoic acid or KetoC, is an oxo-fatty acid metabolite derived from the microbial biotransformation of linoleic acid by gut lactic acid bacteria. It is a long-chain fatty acid characterized by a C18 backbone containing a trans double bond at position 11 and a ketone functional group at position 10.

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
Cat. No. B1246433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Oxo-11-octadecenoic acid
Synonyms10-oxo-trans-11-octadecenoic acid
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCCC=CC(=O)CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h11,14H,2-10,12-13,15-16H2,1H3,(H,20,21)/b14-11+
InChIKeySBQFPIFSENQOQP-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Oxo-11-octadecenoic Acid (KetoC): A Gut Microbial Oxo-Fatty Acid with Defined Anti-Inflammatory, Cytoprotective, and Metabolic Signaling Activities


10-Oxo-11-octadecenoic acid, also known as 10-oxo-trans-11-octadecenoic acid or KetoC, is an oxo-fatty acid metabolite derived from the microbial biotransformation of linoleic acid by gut lactic acid bacteria [1]. It is a long-chain fatty acid characterized by a C18 backbone containing a trans double bond at position 11 and a ketone functional group at position 10 [2]. KetoC has been identified as a bioactive lipid mediator that signals through multiple receptors, including GPR120 and PPARγ, and has demonstrated quantifiable effects on inflammatory cytokine production, oxidative stress response, and microglial activation [3][4].

Study Type

Gut microbial oxo-fatty acid research

Pathway Context

GPR120/PPARγ pathway engagement studies

Assay Fit

Inflammation and oxidative stress response assays

Why 10-Oxo-11-octadecenoic Acid Cannot Be Replaced by Other Oxo-Fatty Acids in Scientific Research and Procurement


Oxo-fatty acids derived from linoleic acid represent a structurally and functionally heterogeneous class of lipid mediators. Positional isomerism and differences in double bond geometry profoundly impact receptor engagement, downstream signaling cascades, and cellular outcomes. For instance, while 10-oxo-11-octadecenoic acid (KetoC) signals through GPR120 to suppress NF-κB-dependent inflammation in macrophages, its structural analog 10-oxo-12(Z)-octadecenoic acid (KetoA) preferentially activates PPARγ and TRPV1 to modulate adipogenesis and energy expenditure [1][2]. Similarly, the reduced counterpart 10-hydroxy-cis-12-octadecenoic acid (HYA) exhibits overlapping but distinct immunomodulatory profiles [3]. Consequently, the assumption that any oxo-fatty acid can serve as a functional substitute for KetoC is scientifically untenable and may lead to misinterpretation of experimental results or suboptimal selection of research tools.

10-Oxo-11-octadecenoic Acid (Target)
Common Substitute
Receptor Engagement
GPR120 selective engagement
KetoA engages PPARγ/TRPV1; may shift pathway specificity
Functional Profile
Oxo-fatty acid metabolite
HYA is a reduced metabolite; distinct immunomodulatory profile may not transfer

10-Oxo-11-octadecenoic Acid: Quantitative Differentiators Against Key Analogs


Superior Anti-Inflammatory Potency: KetoC Achieves ~50% Greater IL-6 Suppression Than HYA in Macrophages

In RAW 264.7 macrophages stimulated with Porphyromonas gingivalis lipopolysaccharide, 10-oxo-11-octadecenoic acid (KetoC) at 5 µM suppressed IL-6 protein production more effectively than its reduced analog 10-hydroxy-cis-12-octadecenoic acid (HYA). KetoC reduced IL-6 levels to approximately 30% of the LPS-stimulated control, whereas HYA achieved reduction to approximately 45% of control, representing a ~50% greater relative suppression by KetoC [1][2].

KetoC vs HYA: IL-6 Suppression
Head-to-head
KetoC: ~70% reduction vs control HYA: ~55% reduction vs control
Supports inflammation pathway-response interpretation
RAW 264.7 macrophages, 5 µM, LPS stimulation
Inflammation Macrophage Cytokine

Receptor Engagement: KetoC Signals Exclusively via GPR120, Not GPR40, Enabling Targeted Pathway Dissection

KetoC's anti-inflammatory effects are specifically mediated through GPR120. Co-treatment with the GPR120 antagonist AH7614 abolished KetoC's suppression of TNFα and IL-6, whereas the GPR40 antagonist GW1100 had no effect [1]. In contrast, 10-oxo-12(Z)-octadecenoic acid (KetoA) signals primarily through PPARγ and TRPV1, and HYA exhibits GPR120-independent effects in microglia [2][3].

GPR120-Dependent Mechanism
Cross-study
Abolished by GPR120 antagonist AH7614; unaffected by GPR40 antagonist GW1100
Supports selective GPR120 pathway dissection context
Macrophage and microglia models
GPR120 GPR40 Receptor Pharmacology

Cytoprotective Efficacy: KetoC Protects HepG2 Cells from Oxidative Stress at Low Micromolar Concentrations

KetoC demonstrated significant cytoprotective activity against hydrogen peroxide-induced cytotoxicity in HepG2 cells, with effective concentrations in the low micromolar range [1]. While direct quantitative comparisons with other oxo-fatty acids in the same oxidative stress model are limited, class-level inference suggests that the presence of the 10-oxo-trans-11 moiety confers distinct cytoprotective properties not uniformly shared across all linoleic acid metabolites [2].

Cytoprotection Against Oxidative Stress
Class-level
Protects HepG2 cells from H2O2-induced cytotoxicity at low µM
Supports gut-liver axis and cytoprotection assay context
Direct comparative data unavailable; data to verify
Oxidative Stress Cytoprotection Hepatocyte

Differential Impact on NASH Progression: KetoC and KetoA Exhibit Divergent Histological Effects in a Mouse Model

In a mouse model of non-alcoholic steatohepatitis (NASH), KetoC and KetoA exhibited distinct histological effects. While fat accumulation was similar between groups, no hepatocellular ballooning occurred in 2 of 5 mice (40%) in the KetoC group. Furthermore, bridging fibrosis was absent in the KetoA group, whereas KetoC administration significantly increased the expression of HDL-related genes and plasma HDL cholesterol levels [1][2].

KetoC vs KetoA: NASH Model Endpoints
Head-to-head
KetoC: 40% (2/5) mice without ballooning KetoA: 0/5 mice showed bridging fibrosis
Supports differential metabolic model-response context
Mouse NASH model, dietary administration
NASH Fibrosis Steatosis Liver

Optimal Research and Application Scenarios for 10-Oxo-11-octadecenoic Acid Based on Differential Evidence


Investigating GPR120-Specific Signaling in Macrophage-Driven Inflammation

KetoC is the preferred probe for studies requiring selective activation of GPR120 without confounding GPR40 activity, as demonstrated by antagonist experiments showing exclusive GPR120 dependence [1]. Its robust suppression of TNFα, IL-6, and IL-1β in LPS-stimulated macrophages makes it ideal for elucidating the role of gut microbial metabolites in periodontal disease, inflammatory bowel disease, and metabolic inflammation [2].

Dissecting Gut-Liver Axis and Oxidative Stress Responses

Given its demonstrated cytoprotective effects against hydrogen peroxide-induced injury in HepG2 cells, KetoC is a valuable tool for studying how microbial oxo-fatty acids protect hepatocytes from oxidative damage [1]. It is particularly relevant for research on non-alcoholic fatty liver disease (NAFLD) progression, where its ability to prevent hepatocyte ballooning in a subset of animals (40%) provides a defined phenotypic anchor for mechanistic studies [2].

Differentiating Oxo-Fatty Acid Functions in Metabolic Disease Models

KetoC and its structural analog KetoA exert distinct effects on NASH progression and lipid metabolism [1]. Researchers aiming to parse the functional consequences of positional isomerism in fatty acid metabolites should use KetoC as a comparator to KetoA to dissect divergent pathways (e.g., HDL metabolism vs. fibrosis). This comparative approach is essential for understanding the nuanced roles of gut microbial metabolites in host energy homeostasis.

Standardizing In Vitro Models of Microbial Metabolite-Host Interactions

KetoC serves as a chemically defined, commercially available standard for calibrating assays that measure the bioactivity of gut microbiota-derived oxo-fatty acids. Its well-characterized receptor profile (GPR120) and quantified effects on cytokine production (e.g., ~70% IL-6 suppression at 5 µM) provide a reproducible benchmark for comparing the potency of novel metabolites or bacterial strains [1][2].

Application
Selection Property
Validation Focus
GPR120 signaling studies
Selective pathway engagement context
GPR120-dependent cytokine endpoints
Gut-liver axis and oxidative stress studies
Hepatocyte cytoprotection assay context
Oxidative stress response endpoints
Oxo-fatty acid isomer differentiation
Metabolic model-response context
HDL metabolism and ballooning endpoints
In vitro metabolite-host interaction studies
Defined lipid mediator probe
Cytokine and receptor engagement endpoints
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